molecular formula C28H27ClN4O3S B2639589 N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-75-0

N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No. B2639589
CAS RN: 689770-75-0
M. Wt: 535.06
InChI Key: WHMPCORVKJZYNB-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C28H27ClN4O3S and its molecular weight is 535.06. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of the chemical compound to evaluate their antimicrobial potential. For instance, the synthesis and characterization of new quinazolines, including derivatives similar to the mentioned compound, have shown potential as antimicrobial agents against a range of bacterial and fungal species such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).

Antituberculosis and Cytotoxicity

Research into 3-heteroarylthioquinoline derivatives, which share a core structural motif with the compound , has been conducted to assess their in vitro antituberculosis and cytotoxicity. Some of these derivatives showed significant activity against Mycobacterium tuberculosis H37Rv (MTB) without exhibiting toxic effects on mouse fibroblasts (NIH 3T3), indicating a potential application in tuberculosis treatment (Chitra et al., 2011).

Corrosion Inhibition

Another intriguing application of a structurally related compound is as a corrosion inhibitor for mild steel in sulphuric acid medium. Studies have shown that these compounds can significantly reduce corrosion, suggesting potential industrial applications in protecting metals against acidic corrosion (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

Antipsychotic Agents

Derivatives of the compound have also been evaluated for their potential as antipsychotic agents. These studies involved synthesizing heterocyclic carboxamides and testing their efficacy in vitro and in vivo for binding to various receptors and antagonizing specific behavioral responses in animal models. Some derivatives showed promise as antipsychotic agents with lower side effects, indicating a potential application in treating psychiatric disorders (Norman et al., 1996).

Anticancer Activities

Research on the synthesis and biological evaluation of quinazoline derivatives, including those structurally similar to the discussed compound, indicates potential anticancer activities. These studies involve synthesizing various derivatives and testing their cytotoxicity against different cancer cell lines, aiming to identify compounds with significant anticancer properties (Nowak et al., 2014).

properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O3S/c29-24-4-2-1-3-20(24)11-12-30-26(34)21-7-5-19(6-8-21)18-33-27(35)23-17-22(32-13-15-36-16-14-32)9-10-25(23)31-28(33)37/h1-8,22-23,25H,9-18H2,(H,30,34)(H,31,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSQJGVGOFTESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

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